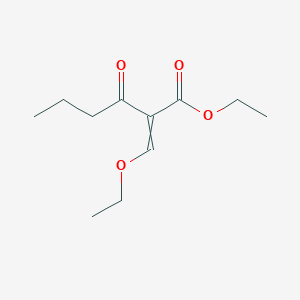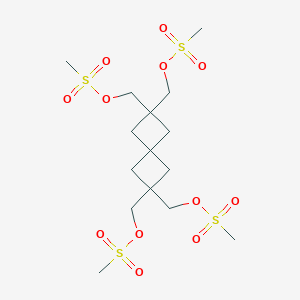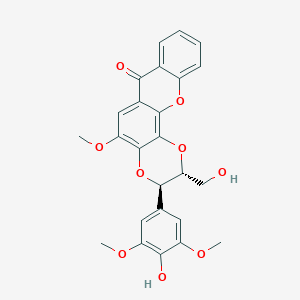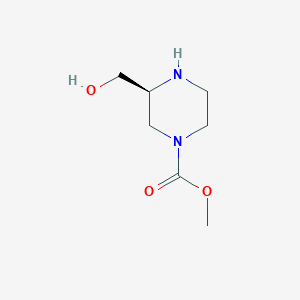
4,6-Dichloro-2-(2-pyridinyl)pyrimidine
Übersicht
Beschreibung
“4,6-Dichloro-2-(2-pyridinyl)pyrimidine” is a chemical compound with the molecular formula C9H5Cl2N3. It is used in the synthesis of N-substituted azacalix pyrimidines . The cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .
Synthesis Analysis
The synthesis of “4,6-Dichloro-2-(2-pyridinyl)pyrimidine” involves various chemical reactions. For instance, it has been used in the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling . More detailed synthesis procedures can be found in relevant scientific literature .
Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-2-(2-pyridinyl)pyrimidine” can be analyzed using various computational and experimental techniques. The compound has a molecular weight of 148.978 . More detailed structural information can be found in databases like the NIST Chemistry WebBook .
Chemical Reactions Analysis
“4,6-Dichloro-2-(2-pyridinyl)pyrimidine” undergoes various chemical reactions. For example, it shows three cathodic waves in cyclic voltammograms, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine . More detailed information about its chemical reactions can be found in relevant scientific literature .
Physical And Chemical Properties Analysis
“4,6-Dichloro-2-(2-pyridinyl)pyrimidine” has a molecular weight of 226.06 g/mol. It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity. It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count. Its topological polar surface area is 38.7 Ų .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
- Scientific Field : Pharmacology
- Application Summary : Pyrimidines, including 4,6-Dichloro-2-(2-pyridinyl)pyrimidine, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The synthesis of pyrimidines involves numerous methods, including the transformation of 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs into 5,6-dihydropyrrolo[2,3- d ]pyrimidine derivatives .
- Results/Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthesis of N-Substituted Azacalix Pyrimidines
- Scientific Field : Organic Chemistry
- Application Summary : 4,6-Dichloro-2-(2-pyridinyl)pyrimidine has been used in the synthesis of N-substituted azacalix pyrimidines .
- Methods of Application : The compound is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
- Results/Outcomes : The method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Biarylpyrimidine Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 4,6-Dichloro-2-(2-pyridinyl)pyrimidine has been used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
- Methods of Application : The compound is used as a starting reagent in the synthesis process .
- Results/Outcomes : The synthesis results in the production of biarylpyrimidines .
Oxidative [3 + 2 + 1] Three-Component Annulation
- Scientific Field : Organic Chemistry
- Application Summary : 4,6-Dichloro-2-(2-pyridinyl)pyrimidine can be used in an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives. This involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source .
- Methods of Application : The reaction tolerates many important functional groups .
- Results/Outcomes : The method allows the synthesis of pyrimidine derivatives .
Synthesis of Pyrimidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 4,6-Dichloro-2-(2-pyridinyl)pyrimidine has been used in the synthesis of pyrimidine derivatives .
- Methods of Application : The compound is used as a starting reagent in the synthesis process .
- Results/Outcomes : The synthesis results in the production of pyrimidine derivatives .
Synthesis of Pyrimidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 4,6-Dichloro-2-(2-pyridinyl)pyrimidine can be used in the synthesis of pyrimidine derivatives . These derivatives have a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .
- Methods of Application : The compound is used as a starting reagent in the synthesis process . For example, it can be used in the reaction of acetyl acetone and benzaldehyde in the presence of two eq. of ammonium acetate to afford (Z)-4-iminopent-2-en-2-amine intermediate, then a process of dehydrogenation occurs from the latter to afford the primidine derivative .
- Results/Outcomes : The synthesis results in the production of pyrimidine derivatives .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,6-dichloro-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAPGMJZRHWJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476628 | |
| Record name | 4,6-dichloro-2-(2-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(2-pyridinyl)pyrimidine | |
CAS RN |
10235-65-1 | |
| Record name | 4,6-dichloro-2-(2-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-(pyridin-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

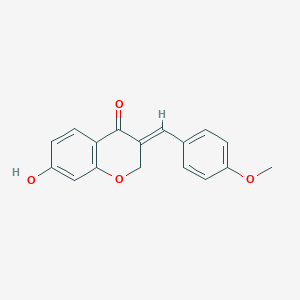


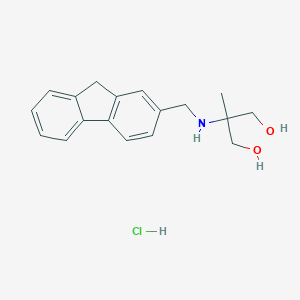
![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
